molecular formula C19H18N4O3S B1224254 (5E)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No. B1224254
M. Wt: 382.4 g/mol
InChI Key: VJKULGQUVOULMY-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[2-(methylthio)-5-pyrimidinyl]methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione is a member of barbiturates.

Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

The compound, with its pyranopyrimidine core, is primarily used as a precursor in medicinal and pharmaceutical industries due to its extensive synthetic applications and bioavailability. Specifically, 5H-pyrano[2,3-d]pyrimidine scaffolds, closely related to the compound , are applied in the synthesis of various derivatives through one-pot multicomponent reactions. These reactions utilize a range of hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, indicating the compound's versatility in synthetic chemistry and potential in developing lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Role in Drug Metabolism Studies

The compound is also significant in studying drug metabolism, particularly its interactions with cytochrome P450 (CYP) isoforms in human liver microsomes. Understanding the interaction of various drugs with CYP isoforms is crucial for predicting potential drug-drug interactions (DDIs). Given the extensive metabolic processing that most small-molecule drugs undergo, mediated by hepatic CYP enzymes, compounds like the one are instrumental in phenotyping studies. These studies aim to discern the contribution of various CYP isoforms to the overall metabolism of drugs, which is paramount in predicting and managing DDIs (Khojasteh et al., 2011).

Contribution to Cancer Research

Further, the compound's structural moiety has implications in cancer research. Its analogues have been synthesized and evaluated for potential carcinogenicity, indicating its relevance in understanding and potentially predicting the carcinogenicity of structurally new compounds. Such studies are pivotal in developing new therapeutic strategies and understanding the chemical behavior of potential carcinogens (Ashby, Styles, Anderson, & Paton, 1978).

properties

Product Name

(5E)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

(5E)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H18N4O3S/c1-11(2)13-4-6-14(7-5-13)23-17(25)15(16(24)22-19(23)26)8-12-9-20-18(27-3)21-10-12/h4-11H,1-3H3,(H,22,24,26)/b15-8+

InChI Key

VJKULGQUVOULMY-OVCLIPMQSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN=C(N=C3)SC)/C(=O)NC2=O

SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=C(N=C3)SC)C(=O)NC2=O

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=C(N=C3)SC)C(=O)NC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
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(5E)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
(5E)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
(5E)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5E)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5E)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione

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